

Chiral Properties of 2-Indanol and its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Indanol

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Abstract

2-Indanol, a bicyclic secondary alcohol, possesses a single stereocenter at the C-2 position, rendering it a chiral molecule existing as a pair of enantiomers: (R)-**2-Indanol** and (S)-**2-Indanol**. These enantiomers are of significant interest in medicinal chemistry and organic synthesis due to their utility as chiral building blocks for the synthesis of more complex, biologically active molecules.[1] The distinct spatial arrangement of the hydroxyl group in each enantiomer can lead to differential interactions with other chiral molecules, such as enzymes and receptors, resulting in varied pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the chiral properties of **2-indanol**, including its synthesis, enantiomeric resolution, and analytical characterization.

Physicochemical and Chiral Properties

2-Indanol, with the chemical formula $C_9H_{10}O$, is also known as 2,3-dihydro-1H-inden-2-ol.[2] It is a white to light yellow crystalline powder with a melting point in the range of 68-71 °C.[3] The presence of a chiral center at the C-2 carbon atom gives rise to its optical activity. While specific rotation values for the pure enantiomers of **2-indanol** are not readily available in the reviewed literature, it is established that enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[4][5] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[4][5]

Table 1: Physicochemical Properties of **2-Indanol**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[2]
Molecular Weight	134.18 g/mol	[2]
Melting Point	68-71 °C	[3]
Boiling Point	120-123 °C (at 12 mmHg)	[3]
Appearance	White to light yellow crystalline powder	

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure **2-indanol** is crucial for its application in asymmetric synthesis and drug development. Two primary strategies are employed: enantioselective synthesis, which aims to create a specific enantiomer directly, and the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis involves the use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other.[6] While specific protocols for the direct enantioselective synthesis of **2-indanol** are not extensively detailed in the provided search results, the general principles of asymmetric reduction of the corresponding ketone, 2-indanone, are applicable. This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Kinetic Resolution of Racemic 2-Indanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective method for obtaining enantiomerically enriched **2-indanol**.[7]

A notable example involves the kinetic resolution of racemic **2-indanol** using a lipase from *Thermomyces lanuginosus* (TLL).[7] In this process, the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been shown to produce (R)-indanyl acetate and (S)-indanol with high enantiomeric excess.[7]

Table 2: Enzymatic Kinetic Resolution of Racemic **2-Indanol**

Enzyme	Acyl Donor	Solvent	Product 1	Product 2	Enantiomeric Excess (ee)	Reference
Lipase from <i>Thermomyces lanuginosus</i> (TLL)	Vinyl acetate	Hexane	(R)-indanyl acetate	(S)-2-Indanol	>99%	[7]

Experimental Protocols

Representative Protocol for Enzymatic Kinetic Resolution of (±)-2-Indanol

This protocol is a representative procedure based on the principles of lipase-catalyzed kinetic resolution of secondary alcohols.

Materials:

- Racemic **2-indanol**
- Immobilized lipase (e.g., from *Thermomyces lanuginosus* or *Candida antarctica* lipase B)
- Vinyl acetate
- Anhydrous hexane

- Standard laboratory glassware and stirring equipment
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- To a solution of racemic **2-indanol** (1 equivalent) in anhydrous hexane, add the immobilized lipase.
- Add vinyl acetate (0.5-1.0 equivalents) to the mixture. The exact amount may need to be optimized to achieve approximately 50% conversion.
- Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
- Remove the solvent from the filtrate under reduced pressure.
- The resulting mixture contains one enantiomer of **2-indanol** and the acetate of the other enantiomer. Separate these two compounds by silica gel column chromatography.
- The acetate can be hydrolyzed (e.g., using a base like sodium hydroxide in methanol/water) to yield the other enantiomer of **2-indanol**.
- Determine the enantiomeric excess of the separated alcohol and the hydrolyzed acetate using chiral HPLC or by derivatization with a chiral reagent followed by analysis.

Representative Protocol for Chiral HPLC Analysis of 2-Indanol Enantiomers

This protocol provides a general guideline for the analytical separation of **2-indanol** enantiomers using High-Performance Liquid Chromatography (HPLC). The specific conditions

will depend on the chiral stationary phase (CSP) used. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.[8][9]

Instrumentation and Materials:

- HPLC system with a UV detector
- Chiral column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®)
- HPLC-grade solvents (e.g., n-hexane, isopropanol)
- Racemic **2-indanol** standard
- Samples of the resolved (R)- and (S)-**2-indanol**

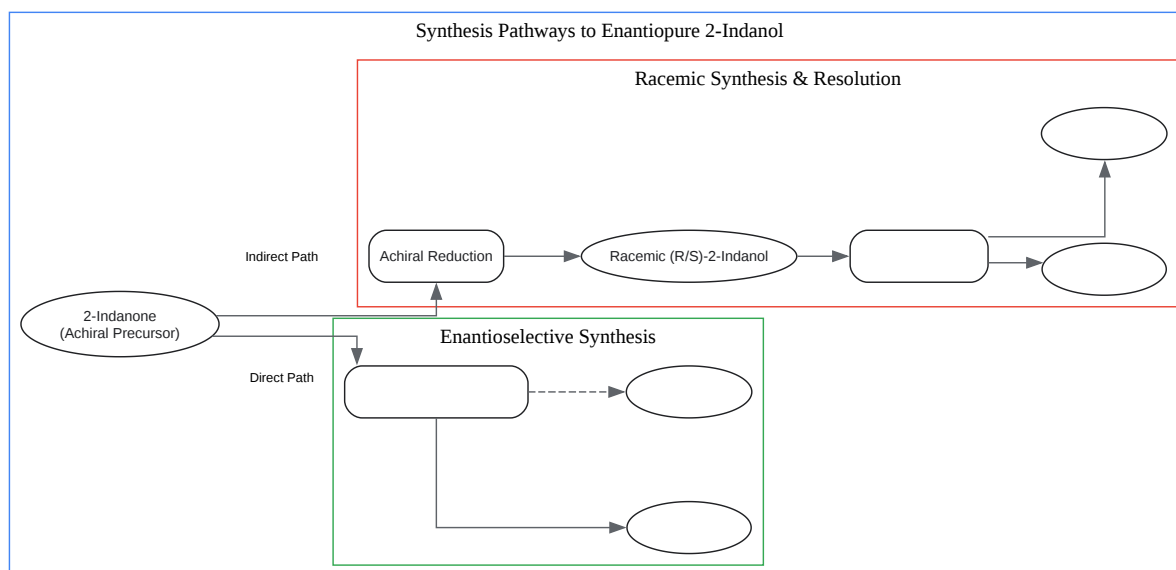
Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A common starting point is a 90:10 (v/v) mixture. The optimal ratio may require adjustment to achieve good separation.
- **Column Equilibration:** Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is obtained.
- **Sample Preparation:** Dissolve a small amount of the **2-indanol** sample in the mobile phase.
- **Injection and Analysis:** Inject a small volume (e.g., 10 µL) of the sample onto the column.
- **Detection:** Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
- **Data Analysis:** The two enantiomers should elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: $ee (\%) = \frac{|Area_1 - Area_2|}{(Area_1 + Area_2)} \times 100$.

Applications in Drug Development and Asymmetric Synthesis

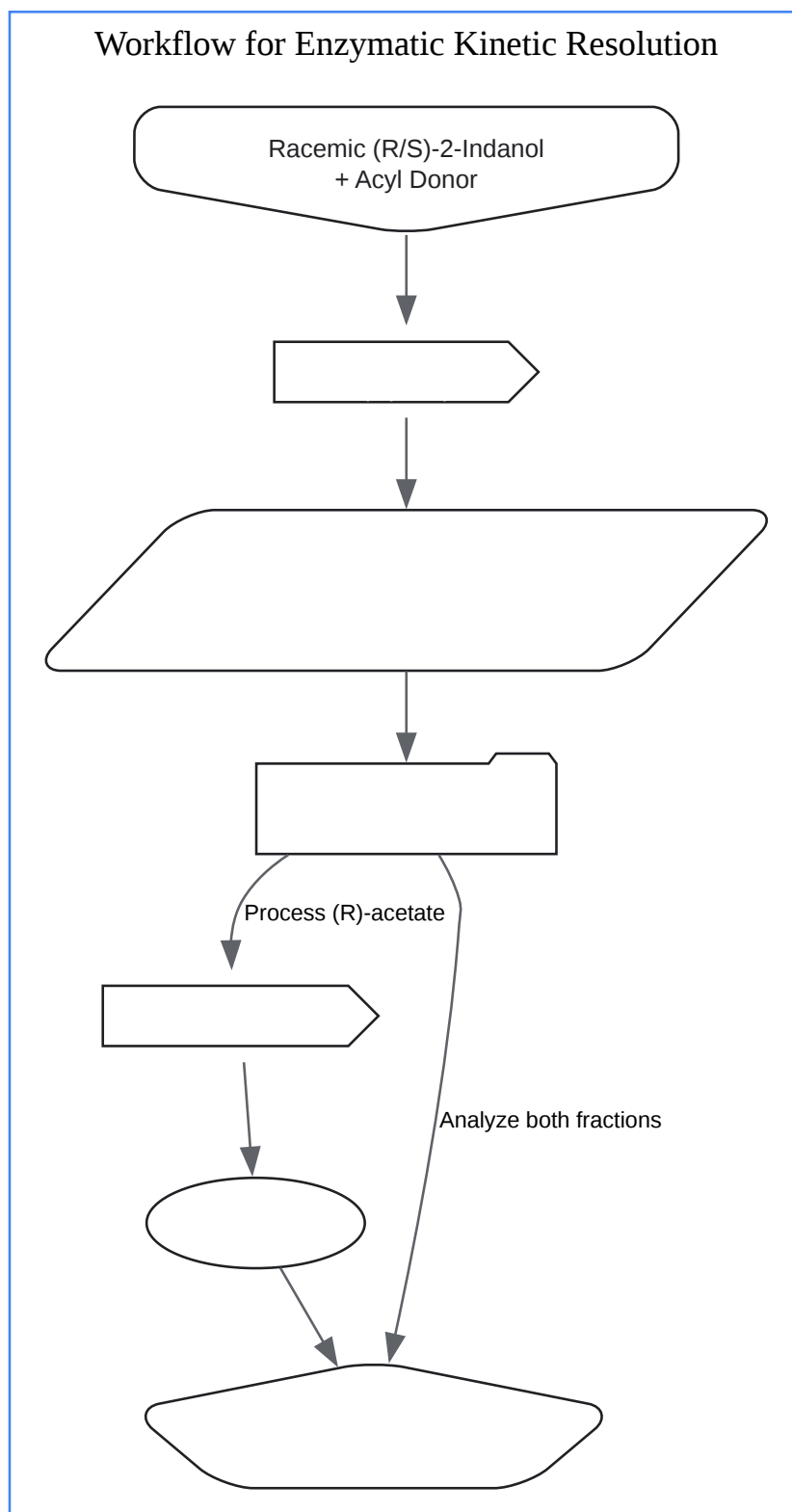
Chiral **2-indanol** and its derivatives are valuable intermediates in the pharmaceutical industry. [1] For instance, the structurally related cis-1-amino-**2-indanol** is a key component in the synthesis of the HIV protease inhibitor Indinavir. The specific stereochemistry of these building blocks is critical for the biological activity of the final drug molecule. In asymmetric synthesis, enantiopure **2-indanol** can be used as a chiral auxiliary or as a starting material for the synthesis of chiral ligands for metal-catalyzed reactions.

Visualizations



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Caption: Synthetic strategies for obtaining enantiopure **2-indanol**.



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Caption: Experimental workflow for enzymatic resolution of **2-indanol**.

Conclusion

The chiral properties of **2-indanol** make it a valuable and versatile molecule in the fields of organic synthesis and drug development. The ability to produce enantiomerically pure forms of **2-indanol** through methods such as enzymatic kinetic resolution is essential for its application as a chiral building block. The distinct stereochemistry of its enantiomers underscores the importance of chirality in the design and synthesis of new therapeutic agents. Further research into novel and efficient enantioselective synthetic routes will continue to enhance the utility of this important chiral alcohol.

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